molecular formula C16H15ClO2 B8120823 (4-Chlorophenyl)[4-(1-methylethoxy)phenyl]methanone-D7

(4-Chlorophenyl)[4-(1-methylethoxy)phenyl]methanone-D7

Cat. No.: B8120823
M. Wt: 281.78 g/mol
InChI Key: HSLTXCVJWGIWIS-UENXPIBQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)[4-(1-methylethoxy)phenyl]methanone-D7 involves the introduction of deuterium atoms into the parent compound. The general synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)[4-(1-methylethoxy)phenyl]methanone-D7 undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(4-Chlorophenyl)[4-(1-methylethoxy)phenyl]methanone-D7 is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)[4-(1-methylethoxy)phenyl]methanone-D7 is primarily related to its role as a reference standard and impurity marker. It does not have a direct pharmacological effect but is crucial in ensuring the purity and efficacy of fenofibrate by identifying and quantifying impurities .

Comparison with Similar Compounds

Similar Compounds

    (4-Chlorophenyl)[4-(1-methylethoxy)phenyl]methanone: The non-deuterated parent compound.

    Fenofibrate: The active pharmaceutical ingredient used to treat hyperlipidemia.

    Fenofibric Acid: The active metabolite of fenofibrate.

Uniqueness

(4-Chlorophenyl)[4-(1-methylethoxy)phenyl]methanone-D7 is unique due to the presence of deuterium atoms, which makes it particularly useful in mass spectrometry and other analytical techniques. The deuterium labeling allows for precise tracking and quantification in complex mixtures .

Properties

IUPAC Name

(4-chlorophenyl)-[4-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yloxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO2/c1-11(2)19-15-9-5-13(6-10-15)16(18)12-3-7-14(17)8-4-12/h3-11H,1-2H3/i1D3,2D3,11D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSLTXCVJWGIWIS-UENXPIBQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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